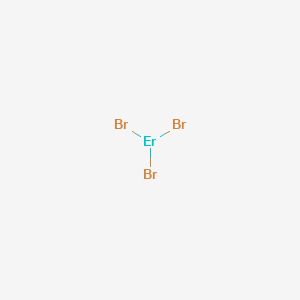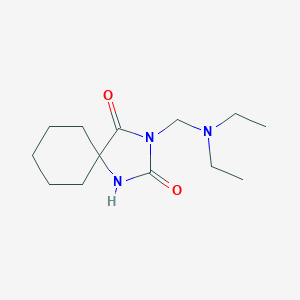
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, also known as DDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DDM is a spirocyclic compound that contains a diazepine ring and a lactam ring, and it has been found to exhibit interesting biological properties.
作用机制
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the activity of various cancer cell lines, which may be due to its ability to induce apoptosis in these cells.
生化和生理效应
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In vivo studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized in the lab with good purity. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also exhibits interesting biological properties, which make it a promising candidate for various applications. However, one of the limitations is that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also has limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it targets. This information can be used to design more effective drugs that target these specific enzymes and receptors. Another direction is to investigate the potential applications of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- in other fields, such as materials science and nanotechnology. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s spirocyclic structure makes it a promising candidate for various applications in these fields. Finally, more research is needed to investigate the safety and toxicity of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, as well as its pharmacokinetics and pharmacodynamics, in order to determine its potential as a therapeutic agent.
合成方法
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with hydrazine hydrate to form 1,3-diketone, which is then reacted with ethylene diamine to form the spirocyclic compound. This synthesis method has been optimized to produce high yields of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- with good purity.
科学研究应用
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit anticancer, antiviral, and antibacterial properties. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
属性
CAS 编号 |
15089-99-3 |
|---|---|
产品名称 |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- |
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC 名称 |
3-(diethylaminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C13H23N3O2/c1-3-15(4-2)10-16-11(17)13(14-12(16)18)8-6-5-7-9-13/h3-10H2,1-2H3,(H,14,18) |
InChI 键 |
MUALGSHTPBHVEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
规范 SMILES |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
其他 CAS 编号 |
15089-99-3 |
同义词 |
3-[(Diethylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



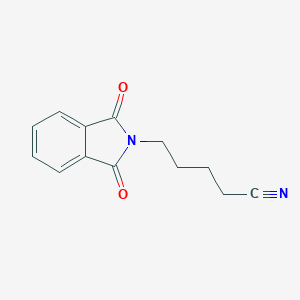
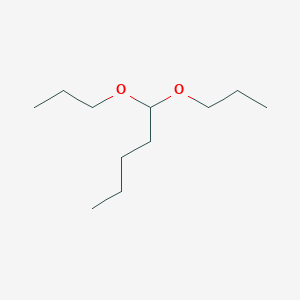
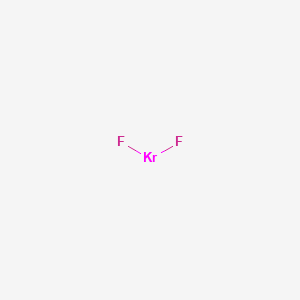
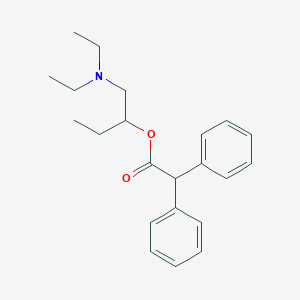

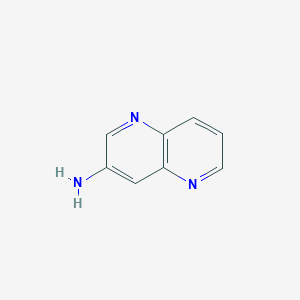
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)
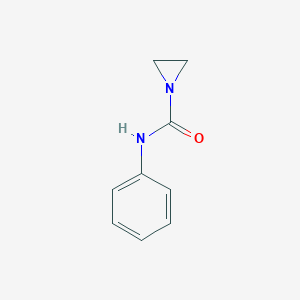
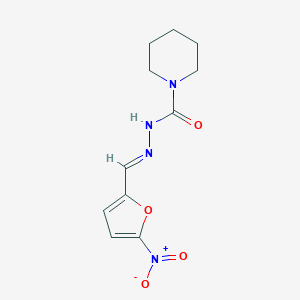
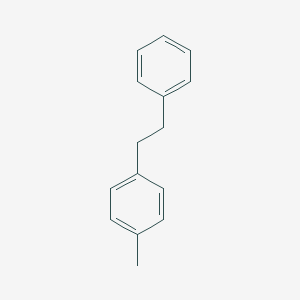
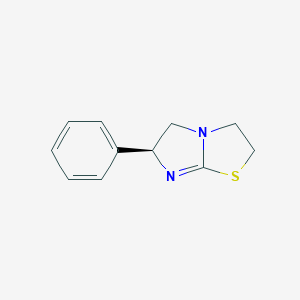
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)
